molecular formula C12H17NO3 B8302876 Methyl 2-ethoxy-3-(4-aminophenyl)propanoate

Methyl 2-ethoxy-3-(4-aminophenyl)propanoate

Cat. No. B8302876
M. Wt: 223.27 g/mol
InChI Key: LRYMWBCMNVMSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethoxy-3-(4-aminophenyl)propanoate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-ethoxy-3-(4-aminophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-ethoxy-3-(4-aminophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-(4-aminophenyl)-2-ethoxypropanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-11(12(14)15-2)8-9-4-6-10(13)7-5-9/h4-7,11H,3,8,13H2,1-2H3

InChI Key

LRYMWBCMNVMSMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-nitro2-ethoxycinnamate (10 g, 1 eq, 37.7 mmol) obtained in step (i) of preparation 1, was treated with activated magnesium turnings (18 g, 20 eq, 754 mmol) in dry methanol (400 ml). The reaction mixture was refluxed for 2-3 h, and allowed to stir at room temperature for 16 h. The reaction mixture was diluted with ethyl acetate and quenched with cold aqueous ammonium chloride. The organic layer was washed with water and brine. The residue was chromatographed using ethyl acetate and hexane to afford the title compound as liquid (6 g, yield 72%).
Name
Ethyl 4-nitro2-ethoxycinnamate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

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